molecular formula C9H13NO3 B2720467 ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate CAS No. 856102-45-9

ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B2720467
CAS RN: 856102-45-9
M. Wt: 183.207
InChI Key: QRKPZBXFQUGECX-UHFFFAOYSA-N
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Description

“Ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “5-(hydroxymethyl)” and “2-methyl” denote substituents on the pyrrole ring at the 5th and 2nd positions respectively. The “ethyl … carboxylate” part indicates an ester functional group attached to the 3rd position of the pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the addition of the substituents. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-diketone with ammonia or a primary amine . The specific substituents could then be added through various reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The hydroxymethyl and methyl groups would be expected to add some steric bulk to the molecule, potentially influencing its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring and the substituents. Pyrrole rings are aromatic and thus relatively stable, but they can undergo electrophilic aromatic substitution reactions . The hydroxymethyl and methyl groups could also potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxymethyl group and the nonpolar methyl group could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Bioisosteric Synthesis for Antihypertensive Activity : A study explored the synthesis of a pyrrolo analogue of labetalol, indicating the potential of pyrrole derivatives in developing blood pressure-lowering medications without affecting the heart rate, showcasing the versatility of pyrrole compounds in medicinal chemistry (Asselin et al., 1986).
  • Oxidation Studies : Research on the oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles highlighted the chemical transformations possible with pyrrole derivatives, which are pivotal for further chemical syntheses (Cirrincione et al., 1987).
  • Phosphine-Catalyzed Annulation : A phosphine-catalyzed [4 + 2] annulation method was developed, utilizing ethyl 2-methyl-2,3-butadienoate to form tetrahydropyridines, demonstrating the compound's role in facilitating complex organic reactions (Zhu et al., 2003).

Pharmaceutical and Biological Applications

  • DNA Binding Agents : Ethyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate and its derivatives were tested for their ability to bind to DNA and exhibit cytotoxic activity against cancer cell lines, underscoring their potential in cancer research (Martyn & Abell, 2004).
  • Antibacterial Activity : The synthesis of pyrrolo[2,3-b]pyridine derivatives from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate revealed antibacterial properties, indicating the compound's relevance in developing new antibiotics (Toja et al., 1986).

Materials Science

  • Fluorescence Properties : A cascade reaction of ethyl pyrazole-5-carboxylate demonstrated the synthesis of pyrazolo[1,5-a]pyridines with strong fluorescence, suggesting applications in materials science for the development of novel fluorescent materials (Yan et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, it could be investigated for use in pharmaceuticals, materials science, or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-13-9(12)8-4-7(5-11)10-6(8)2/h4,10-11H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKPZBXFQUGECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylate

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